Boc-Cys(tBu)-OH
Overview
Description
Boc-Cys(tBu)-OH, also known as Nα-Boc-S-tert-butyl-L-cysteine, is a cysteine derivative . It is used in peptide synthesis and has applications in peptide and protein science .
Synthesis Analysis
The use of the tert-butyl-oxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Molecular Structure Analysis
The chemical formula of Boc-Cys(tBu)-OH is C12H23NO4S. It has a molecular weight of 309.45 g/mol .
Chemical Reactions Analysis
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Physical And Chemical Properties Analysis
Boc-Cys(tBu)-OH has a molecular weight of 277.38 g/mol. Its molecular formula is C12H23NO4S .
Scientific Research Applications
Peptide Synthesis
Boc-Cys(tBu)-OH is commonly used in peptide synthesis, particularly when using tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group. This method is advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties .
Protein Semisynthesis
The compound plays a role in the semisynthesis of proteins, where it aids in the synthesis of complex disulfide-rich peptides .
Peptide/Protein Labelling
In vitro and in vivo peptide/protein labelling techniques often utilize Boc-Cys(tBu)-OH due to its protective properties, allowing for specific modifications without affecting other parts of the molecule .
Disulfide Bridge Formation
Boc-Cys(tBu)-OH is instrumental in forming disulfide bridges, which are crucial for the structural integrity and function of many proteins .
Comparative Studies
Researchers use Boc-Cys(tBu)-OH to compare different cysteine protecting groups, assessing their deprotection conditions and overall effectiveness in peptide and protein chemistry .
Synthesis of Hydrophobic Peptides
The compound is particularly useful in the synthesis of hydrophobic peptides, which are challenging to produce due to their non-polar nature .
Mechanism of Action
Target of Action
Boc-Cys(tBu)-OH is primarily used as a protecting group in peptide synthesis . Its primary targets are the cysteine residues in peptides and proteins. The role of Boc-Cys(tBu)-OH is to protect the thiol group of cysteine during peptide synthesis, preventing unwanted side reactions .
Mode of Action
Boc-Cys(tBu)-OH interacts with its targets (cysteine residues) by forming a covalent bond with the thiol group of cysteine. This protects the cysteine residue from reacting with other groups during peptide synthesis . The Boc group protects the amino terminus, while the tBu group protects the thiol side chain of cysteine .
Biochemical Pathways
The use of Boc-Cys(tBu)-OH facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It enables a vast array of peptide and protein chemistry, including the synthesis of peptides containing ester and thioester moieties .
Result of Action
The use of Boc-Cys(tBu)-OH in peptide synthesis results in the successful formation of peptides with the correct sequence and structure. By protecting the cysteine residues, it prevents unwanted side reactions and ensures the correct folding and disulfide bond formation in the synthesized peptides .
Action Environment
The action of Boc-Cys(tBu)-OH is influenced by the conditions of the peptide synthesis. For example, the Alloc group is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group . Therefore, the choice of solvents, temperature, and other reaction conditions can affect the efficacy and stability of Boc-Cys(tBu)-OH in peptide synthesis.
Future Directions
The future directions in the field of peptide synthesis with Boc-Cys(tBu)-OH involve the development of more efficient synthetic procedures, taking advantage of automation, novel protection strategies, microwave assistance, improved isolation and purification methods, as well as advanced analytics . There is also a growing interest in synthetic peptides for the treatment of various diseases, which presents new opportunities for the use of Boc-Cys(tBu)-OH .
properties
IUPAC Name |
(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGARKMDCQCLMCS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461358 | |
Record name | Boc-Cys(tBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56976-06-8 | |
Record name | Boc-Cys(tBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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